molecular formula C19H22N2O4S2 B2630366 2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 919853-83-1

2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2630366
M. Wt: 406.52
InChI Key: IXAYDFLOEMYMDM-UHFFFAOYSA-N
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Description

The compound “2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C15H16N2O4S2 and a molecular weight of 352.42. It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring containing one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized by heterocyclization of various substrates . The condensation reactions, including the Gewald reaction, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Synthesis and Reactivity

Thiophenylhydrazonoacetates in Heterocyclic Synthesis The compound has been utilized as a precursor in the synthesis of heterocyclic compounds. Specifically, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling with either ethyl cyanoacetate or ethyl acetoacetate, leading to the formation of various derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Antimicrobial and Antitumor Applications

Novel Synthesis and Antitumor Evaluation The compound has been used to synthesize various heterocyclic derivatives containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives displayed significant antitumor activities when tested in vitro against human cancer cell lines, showcasing the compound's potential in the development of new cancer therapies (Shams et al., 2010).

Design and Synthesis of Antimicrobial Dyes In another study, the compound was utilized to develop antimicrobial dyes and dye precursors for textile finishing. The dyes, based on various systems such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, displayed significant antimicrobial activity against tested organisms, highlighting the compound's versatility in applications beyond pharmaceuticals (Shams et al., 2011).

Structural and Synthetic Studies

Synthesis and Crystal Structure N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a derivative, was synthesized and its structure analyzed through X-ray diffraction, revealing details of its molecular and crystal structure, including hydrogen bonding patterns. This study contributes to the understanding of the compound's structural properties, which is crucial for its application in various fields (Vasu et al., 2004).

Chemistry of Iminofurans Further, the compound has been involved in the synthesis and intramolecular cyclization of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, contributing to the field of iminofurans chemistry. This research is pivotal for the development of new compounds with potential pharmacological activities (Shipilovskikh et al., 2009).

properties

IUPAC Name

2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-2-27(24,25)13-9-7-12(8-10-13)11-16(22)21-19-17(18(20)23)14-5-3-4-6-15(14)26-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAYDFLOEMYMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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